

# Antidepressant-like Effects of (Rac)-LY341495 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (Rac)-LY341495 |           |
| Cat. No.:            | B8062136       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of **(Rac)-LY341495**, a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). The data presented herein are derived from various animal models of depression, offering valuable insights for researchers and professionals in the field of neuroscience and drug development.

# Core Findings: Rapid and Sustained Antidepressant-Like Actions

(Rac)-LY341495 has demonstrated rapid and sustained antidepressant-like effects in multiple rodent models of depression.[1][2] These effects are notably similar to those of the fast-acting antidepressant ketamine, suggesting a shared mechanism of action.[3][4][5] Studies have shown that LY341495 can produce these effects after a single administration, with the therapeutic action persisting for up to a week.[1][5] This contrasts with traditional antidepressants, which typically require several weeks of treatment to achieve a therapeutic response.

The antidepressant-like properties of LY341495 have been observed in various behavioral paradigms, including the forced swim test (FST), tail suspension test (TST), and the chronic unpredictable mild stress (CUMS) model.[2][3][6] Furthermore, co-administration of subeffective doses of LY341495 with ketamine has been shown to produce a significant



antidepressant-like effect, indicating a synergistic relationship that could allow for lower, potentially safer, therapeutic doses of ketamine.[3][7][8]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies investigating the antidepressant-like effects of LY341495 in animal models.

Table 1: Effects of LY341495 in the Forced Swim Test (FST) and Tail Suspension Test (TST)



| Animal Model           | Drug/Dose                                                                | Test | Key Finding                                                                      | Reference |
|------------------------|--------------------------------------------------------------------------|------|----------------------------------------------------------------------------------|-----------|
| C57BL/6J Mice          | LY341495 (1<br>mg/kg)                                                    | TST  | ~70% decrease in immobility time.                                                | [2]       |
| CD1 Mice               | LY341495 (0.3-3<br>mg/kg, i.p.)                                          | FST  | Dose-dependent reduction in immobility time.                                     | [6][9]    |
| Rats                   | LY341495 (3<br>mg/kg)                                                    | FST  | Significant decrease in immobility time compared to vehicle.                     | [4]       |
| C57BL/6J Mice          | (R)-ketamine (1<br>mg/kg) +<br>LY341495 (0.3<br>mg/kg)                   | TST  | Significant reduction in immobility time in the CUMS model.                      | [10]      |
| CD1 Mice               | Scopolamine<br>(0.03 mg/kg) +<br>LY341495 (0.1<br>mg/kg)                 | FST  | Significant interaction, enhancing the antidepressant-like effect.               | [11]      |
| Sprague-Dawley<br>Rats | Ketamine (sub-<br>effective dose) +<br>LY341495 (sub-<br>effective dose) | FST  | Significant antidepressant- like effect at 40 min and 24 h post- administration. | [8]       |

Table 2: Effects of LY341495 in the Novelty-Suppressed Feeding (NSF) Test



| Animal Model | Drug/Dose                       | Key Finding                                                    | Reference |
|--------------|---------------------------------|----------------------------------------------------------------|-----------|
| Mice         | LY341495                        | Significantly shortened latency to feed.                       | [12]      |
| CUS Mice     | LY341495 (chronic<br>treatment) | Increased feeding latency in a novel environment was reversed. | [5]       |

Table 3: Molecular Effects of LY341495 in the Prefrontal Cortex (PFC) and Hippocampus

| Brain Region | Drug/Dose                                         | Time Point | Molecular<br>Finding                                                            | Reference |
|--------------|---------------------------------------------------|------------|---------------------------------------------------------------------------------|-----------|
| PFC          | LY341495 (single<br>dose)                         | 1 hour     | Rapid activation of the mTOR pathway (increased p-mTOR, p-p70S6K, p-4E-BP1).    | [4]       |
| PFC          | LY341495 (single<br>dose)                         | 24 hours   | Increased levels<br>of synaptic<br>proteins (PSD-<br>95, GluR1,<br>Synapsin I). | [4]       |
| Hippocampus  | LY341495<br>(chronic<br>treatment in CUS<br>mice) | -          | Increased phosphorylation of Akt and mTORC1.                                    | [5]       |

# **Key Experimental Protocols**



This section provides detailed methodologies for the primary behavioral tests used to evaluate the antidepressant-like effects of LY341495.

#### **Forced Swim Test (FST)**

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[13][14]

- Apparatus: A cylindrical container (e.g., 25 cm height, 15 cm diameter for mice; 50 cm height, 20 cm diameter for rats) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its paws or tail.[10][14][15]
- Procedure (Mice): Mice are placed in the water-filled cylinder for a 6-minute session.[10][13] The duration of immobility is typically measured during the last 4 minutes of the test.[10][14] Immobility is defined as the state where the mouse floats passively, making only movements necessary to keep its head above water.[10]
- Procedure (Rats): The test for rats usually consists of two sessions.[14][16] A pre-test session of 15 minutes is conducted on the first day.[14][16] Twenty-four hours later, a 5-minute test session is conducted.[14] Immobility time is scored during the 5-minute test session.
- Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. It is crucial to ensure that the tested compound does not cause a general increase in locomotor activity, which could lead to a false positive result.[16]

### **Novelty-Suppressed Feeding (NSF) Test**

The NSF test is used to assess anxiety- and depression-related behaviors.[17]

- Apparatus: A novel, brightly lit open field arena (e.g., 50 x 50 cm).[18] A single food pellet is placed on a white platform in the center of the arena.
- Procedure: Animals are food-deprived for a period (e.g., 16-24 hours) before the test.[17][18] Each animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.[18] The test duration is typically around 10-15 minutes.[19] Immediately after the



test, the animal is returned to its home cage, and the amount of food consumed over a short period (e.g., 5 minutes) is measured to control for appetite.[18]

 Data Analysis: A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.[12]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the proposed mechanism of action of LY341495 and a typical experimental workflow.



Click to download full resolution via product page

Caption: Proposed signaling pathway for the antidepressant-like effects of (Rac)-LY341495.

The antidepressant effects of LY341495 are believed to be mediated through the blockade of presynaptic mGluR2/3 autoreceptors, which leads to an increase in synaptic glutamate levels. [5] This enhanced glutamate release stimulates postsynaptic AMPA receptors, resulting in the release of brain-derived neurotrophic factor (BDNF).[5][20] BDNF then activates TrkB receptors, which in turn stimulates downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5][20] Both of these pathways converge on the activation of the mammalian target of rapamycin complex 1 (mTORC1).[4][5] The activation of mTORC1 signaling is a







critical step, as it promotes the synthesis of synaptic proteins essential for synaptic plasticity, such as PSD-95 and GluA1.[4][5][20] This enhancement of synaptic plasticity in key brain regions like the prefrontal cortex and hippocampus is thought to underlie the rapid and sustained antidepressant-like effects of LY341495.[4][5]





Click to download full resolution via product page

Caption: Generalized experimental workflow for the Forced Swim Test (FST).



#### Conclusion

The data strongly support the potential of **(Rac)-LY341495** as a rapid-acting antidepressant. Its mechanism of action, centered on the modulation of the glutamatergic system and the activation of the mTOR signaling pathway, aligns with that of ketamine but offers the possibility of a different side-effect profile. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications for the treatment of major depressive disorder. The synergistic effects observed with ketamine also open up new avenues for combination therapies that could enhance efficacy and reduce adverse effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Role of Serotonergic System in the Antidepressant Actions of mGlu2/3 Receptor Antagonists: Similarity to Ketamine [mdpi.com]
- 2. On the mechanism of the antidepressant-like action of group II mGlu receptor antagonist, MGS0039 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined Administration of (R)-Ketamine and the mGlu2/3 Receptor Antagonist LY341495 Induces Rapid and Sustained Effects in the CUMS Model of Depression via a TrkB/BDNF-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]



- 8. Group II mGlu receptor antagonist LY341495 enhances the antidepressant-like effects of ketamine in the forced swim test in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral characterization of the mGlu group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin-1A receptor stimulation mediates effects of a metabotropic glutamate 2/3 receptor antagonist, 2S-2-amino-2-(1S,2S-2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid (LY341495), and an N-methyl-D-aspartate receptor antagonist, ketamine, in the novelty-suppressed feeding test PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. samuelslab.com [samuelslab.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antidepressant-like Effects of (Rac)-LY341495 in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8062136#antidepressant-like-effects-of-rac-ly341495-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com